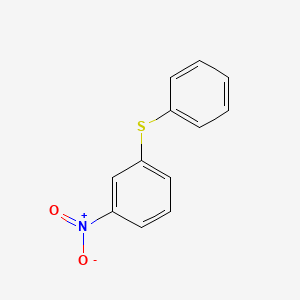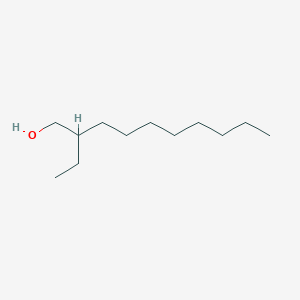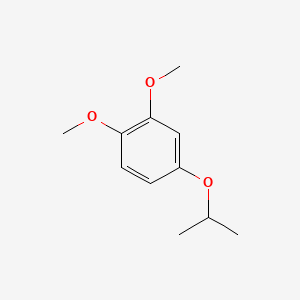
1-Nitro-3-(phenylsulfanyl)benzene
Übersicht
Beschreibung
1-Nitro-3-(phenylsulfanyl)benzene is a chemical compound with the molecular formula C12H9NO2S and a molecular weight of 231.27 . It is used in laboratory settings and for the synthesis of other substances.
Molecular Structure Analysis
The molecular structure of 1-Nitro-3-(phenylsulfanyl)benzene consists of a benzene ring with a nitro group (-NO2) and a phenylsulfanyl group (-SC6H5) attached to it . The InChI code for this compound is 1S/C12H9NO2S/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Nitro-3-(phenylsulfanyl)benzene include a melting point of 88-90°C . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-Nitro-3-(phenylsulfanyl)benzene: is a valuable intermediate in organic synthesis. Its phenylsulfanyl group serves as a directing group for various transformations, including Suzuki coupling reactions . This compound can be used to synthesize more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science
In material science, this compound’s nitro group can be reduced to an amine, which can then be used to create polymers or small molecules with specific properties. For example, it could be used to synthesize conducting polymers for use in electronic devices .
Medicinal Chemistry
The presence of both a nitro and a phenylsulfanyl group makes 1-Nitro-3-(phenylsulfanyl)benzene a candidate for the synthesis of drug precursors. It could be involved in the creation of compounds with potential antibacterial or anticancer properties .
Catalysis
This compound may serve as a ligand precursor in catalysis. By modifying its structure, chemists can create catalysts that facilitate reactions such as oxidations or reductions in a more environmentally friendly manner .
Environmental Studies
In environmental chemistry, 1-Nitro-3-(phenylsulfanyl)benzene could be used to study the degradation of nitroaromatic compounds, which are significant environmental pollutants. Understanding its degradation pathway can help in developing better pollution remediation strategies .
Analytical Chemistry
Due to its distinct spectroscopic properties, this compound can be used as a standard in NMR and mass spectrometry studies to identify or quantify other substances in a mixture .
Photophysics
The nitro group in 1-Nitro-3-(phenylsulfanyl)benzene can absorb light, making it useful in photophysical studies to understand light-induced electron transfer processes, which are fundamental in solar energy conversion .
Biochemistry
Lastly, this compound can be used in biochemistry for the synthesis of enzyme inhibitors . Its structure allows for the creation of molecules that can bind to enzymes and modulate their activity, which is crucial in drug development .
Safety and Hazards
1-Nitro-3-(phenylsulfanyl)benzene is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Wirkmechanismus
Mode of Action
It’s known that nitroaromatic compounds can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This could potentially be a part of the interaction mechanism of 1-Nitro-3-(phenylsulfanyl)benzene with its targets.
Biochemical Pathways
Phenolic hydrocarbons, a group to which this compound belongs, are known to be biodegraded by bacteria . This biodegradation process involves various metabolic pathways, which could potentially be affected by the presence of 1-Nitro-3-(phenylsulfanyl)benzene .
Result of Action
It has been suggested that the compound exhibits potent anticancer activity
Eigenschaften
IUPAC Name |
1-nitro-3-phenylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVHVBIVNJWKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958970 | |
| Record name | 1-Nitro-3-(phenylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-3-(phenylsulfanyl)benzene | |
CAS RN |
37984-02-4 | |
| Record name | Sulfide, m-nitrophenyl phenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037984024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitro-3-(phenylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B1606271.png)










![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B1606292.png)
